Trimethoprim-d9 (Major)

Übersicht

Beschreibung

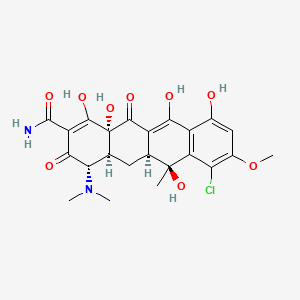

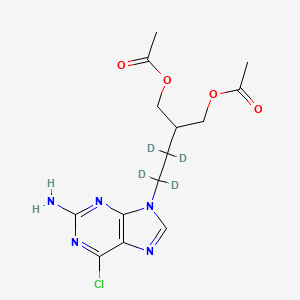

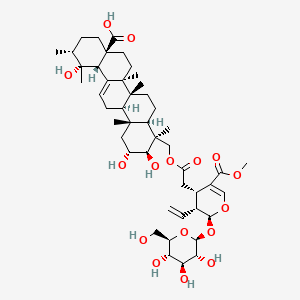

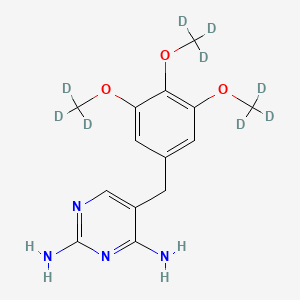

Trimethoprim-d9 (Major) is an antibacterial deuterated Trimethoprim . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

A new series of trimethoprim analogs containing amide bonds have been synthesized . The addition of amide bonds into the analogs of Trimethoprim increases their affinity towards dihydrofolate reductase (DHFR) .Molecular Structure Analysis

The molecular formula of Trimethoprim-d9 (Major) is C14H9D9N4O3 and it has a molecular weight of 299.37 .Chemical Reactions Analysis

Trimethoprim has been found to inhibit the growth of a wide range of bacteria in generally much lower concentrations than sulphonamides . Its action with a sulphonamide is strongly synergic and bactericidal .Physical And Chemical Properties Analysis

Trimethoprim-d9 (Major) is a solid substance . It is soluble in DMF, DMSO, and hot methanol . It has a melting point of 207-212°C .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic and Environmental Studies

High-performance liquid chromatography (HPLC) methods utilizing solid-phase column extraction have been developed for the analysis of trimethoprim in serum and peritoneal dialysate fluid. This technique, efficient in recovery and sensitive, is crucial for following the pharmacokinetics of trimethoprim, offering a tool for the study of its behavior in biological systems without interference from metabolites or commonly administered drugs (Svirbely & Pesce, 1987). This method is applicable for clinical assays of trimethoprim when high levels of the antibiotic are necessary, especially in combating resistant organisms and serious infections by opportunistic organisms like Pneumocystis carinii, highlighting its importance in medical research and treatment efficacy studies.

Antibiotic Resistance and Molecular Epidemiology

The evolving patterns of trimethoprim resistance, particularly in clinical isolates of Enterobacteriaceae, underscore the importance of continuous surveillance and molecular epidemiological studies. Research spanning over a decade in Paris revealed an increase in trimethoprim resistance, mainly due to strains with high-level resistance. Genetic studies focusing on transferability, plasmid types, and resistance mechanisms contribute to a deeper understanding of antibiotic resistance development and dissemination. Such studies are vital for informing clinical practice and guiding antibiotic stewardship efforts (Goldstein, Papadopoulou, & Acar, 1986).

Advanced Treatment Techniques for Water Purification

The presence of trimethoprim in aquatic environments has raised concerns due to its persistent behavior and potential hazardous effects on both the environment and human health. Advanced oxidation processes (AOPs) have been extensively applied for the elimination of trimethoprim from water systems, demonstrating significant effectiveness. Such studies are crucial for developing and optimizing water treatment technologies to ensure the safety of drinking water and mitigate the environmental impact of pharmaceuticals (Mpatani et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662219 | |

| Record name | Trimethoprim-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethoprim-d9 | |

CAS RN |

1189460-62-5 | |

| Record name | Trimethoprim-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.